molecular formula C6H9N3O B1372506 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1185535-97-0

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1372506
CAS No.: 1185535-97-0
M. Wt: 139.16 g/mol
InChI Key: YJUTYBZBQLBFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic aromatic chemical compounds within the azole family, specifically categorized as an oxadiazole derivative. The compound carries the molecular formula C₆H₉N₃O and possesses a molecular weight of 139.16 grams per mole. According to systematic nomenclature conventions, the compound is officially designated as this compound, reflecting the positional arrangement of its constituent ring systems. The Chemical Abstracts Service has assigned this compound the registry number 1185535-97-0, providing a unique identifier for scientific and commercial applications.

The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the oxadiazole ring serves as the parent structure with positional numbering that places nitrogen atoms at positions 2 and 4, and oxygen at position 1. The azetidine substituent occupies position 5 of the oxadiazole ring, while a methyl group is located at position 3. Alternative chemical identifiers include the Simplified Molecular Input Line Entry System notation CC1=NOC(C2CNC2)=N1, which provides a standardized representation of the molecular structure.

The compound's classification extends beyond simple structural categorization, as it represents a unique fusion of two significant heterocyclic motifs. The azetidine component contributes a four-membered saturated nitrogen heterocycle, while the oxadiazole portion provides a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This dual heterocyclic nature places the compound within the specialized category of polyheterocyclic systems, which are increasingly recognized for their enhanced biological activity profiles compared to simpler heterocyclic structures.

Structural Features and Heterocyclic Framework

The molecular architecture of this compound demonstrates a sophisticated integration of two distinct heterocyclic frameworks that contribute unique electronic and steric properties to the overall structure. The 1,2,4-oxadiazole ring system exhibits aromatic character with delocalized electron density distributed across the five-membered ring, although it ranks among the least aromatic five-membered heterocycles with limited aromatic stabilization. The presence of two nitrogen atoms and one oxygen atom within the oxadiazole ring creates multiple sites for potential intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.

The azetidine ring component contributes significant structural rigidity due to the four-membered ring's inherent ring strain, which influences both the compound's conformational preferences and its reactivity patterns. This strained ring system exhibits enhanced electrophilic character, particularly at the carbon center adjacent to the nitrogen atom, making it susceptible to nucleophilic attack under appropriate conditions. The connection between the azetidine and oxadiazole rings occurs through a carbon-carbon bond linking the 3-position of the azetidine to the 5-position of the oxadiazole, creating a conjugated system that extends the electronic communication between the ring systems.

Computational studies have revealed that the compound adopts preferential conformations that minimize steric interactions while maximizing electronic stabilization through intramolecular orbital overlap. The three-dimensional structure shows the azetidine ring positioned approximately perpendicular to the oxadiazole plane, reducing steric hindrance while maintaining electronic conjugation. This geometric arrangement influences the compound's physical properties, including its solubility characteristics and intermolecular packing in the solid state.

The electronic distribution within the molecule creates distinct regions of electrophilic and nucleophilic character, with the oxadiazole nitrogen atoms serving as potential coordination sites for metal complexation or hydrogen bonding interactions. The methyl substituent at the 3-position of the oxadiazole ring provides additional steric bulk and electron-donating character, modifying the overall electronic properties of the heterocyclic system.

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus through innovative synthetic methodologies. This initial breakthrough established the foundational understanding of oxadiazole ring formation and reactivity patterns that would guide subsequent research efforts for more than a century. The early synthetic approaches relied primarily on the cyclization of amidoxime intermediates with carboxylic acid derivatives, a methodology that remains one of the most widely employed methods for oxadiazole synthesis.

The first preparation of 1,2,4-oxadiazole-4-oxide was accomplished by Wieland approximately a century ago, although this particular variant remained largely a chemical curiosity until recent decades when its synthetic utility became more apparent. Throughout the early to mid-twentieth century, research into oxadiazole chemistry expanded gradually, with scientists developing alternative synthetic routes including 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides. These methodological advances broadened the accessibility of oxadiazole derivatives and enabled the preparation of more complex substitution patterns.

The period from 1960 to 1990 witnessed significant advancement in understanding the structure-activity relationships of oxadiazole derivatives, particularly as their potential pharmaceutical applications became increasingly apparent. Research during this era focused heavily on exploring the bioisosteric properties of oxadiazoles, leading to the recognition that these heterocycles could serve as effective replacements for ester and amide functionalities in drug molecules. This discovery proved transformative for medicinal chemistry, as it provided a strategy for improving metabolic stability while maintaining desired biological activity.

The modern era of oxadiazole chemistry, beginning in the 1990s, has been characterized by the development of sophisticated synthetic methodologies and the systematic exploration of biological activities. Contemporary research has revealed the remarkable versatility of oxadiazole derivatives across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery of novel oxadiazole-based compounds with enhanced pharmacological profiles.

Position of this compound in Modern Heterocyclic Chemistry

Within the contemporary landscape of heterocyclic chemistry, this compound occupies a distinctive position as a representative of advanced polyheterocyclic design strategies that combine multiple pharmacophoric elements within a single molecular framework. The compound exemplifies the modern trend toward hybrid molecules that integrate the beneficial properties of different heterocyclic systems to achieve enhanced biological activity and improved pharmaceutical properties. This approach reflects the evolution of medicinal chemistry from simple heterocycle modification to sophisticated molecular architecture design.

Recent research has identified azetidinyl oxadiazoles as a novel class of cysteine-reactive electrophiles that demonstrate unique selectivity patterns compared to conventional electrophilic warheads. High-throughput screening campaigns have revealed that compounds bearing the azetidinyl oxadiazole motif exhibit distinctive reactivity profiles, engaging a largely unique set of cysteine residues across the proteome with considerably detuned reactivity relative to other electrophilic reactive groups. This discovery has positioned these compounds as valuable tools for chemical biology applications and targeted covalent drug development.

The compound has gained particular attention in the field of allosteric modulation, where it has been investigated as a positive allosteric modulator for metabotropic glutamate receptor 5. This application demonstrates the compound's potential for addressing complex neurological conditions through sophisticated receptor modulation mechanisms. The development of structure-activity relationships within this chemical class has revealed tight pharmacophore requirements and the potential for "positive allosteric modulator to negative allosteric modulator switching" with closely related analogs, highlighting the precision required for optimization efforts.

Contemporary synthetic chemistry has embraced this compound as a building block for the construction of more complex heterocyclic architectures. The compound serves as a versatile intermediate in synthetic sequences designed to access polycyclic systems with enhanced three-dimensional complexity. Industrial synthesis methods have been developed that utilize commercially available starting materials and employ green chemistry principles, including the use of microchannel reactors for improved efficiency and reduced environmental impact.

The integration of this compound into modern drug discovery workflows reflects the pharmaceutical industry's recognition of the value of polyheterocyclic systems in addressing challenging therapeutic targets. The compound's position within comprehensive chemical libraries and its identification through systematic screening approaches underscore its importance in contemporary medicinal chemistry research programs.

Significance in Chemical Research and Development

The research significance of this compound extends across multiple dimensions of chemical science, encompassing synthetic methodology development, chemical biology applications, and pharmaceutical research. The compound has emerged as a valuable probe for understanding cysteine reactivity patterns in biological systems, providing insights into selective protein modification strategies that could advance targeted therapeutic approaches. Research investigations have demonstrated that the azetidinyl oxadiazole framework exhibits unique reactivity characteristics that distinguish it from conventional electrophilic groups, offering opportunities for developing more selective covalent inhibitors.

In the realm of synthetic chemistry, the compound has contributed to advancing methodologies for constructing complex heterocyclic architectures through efficient multi-step synthetic sequences. The development of cost-effective synthesis routes utilizing readily available starting materials has practical implications for both research applications and potential commercial production. Green chemistry initiatives have incorporated this compound as a model system for developing environmentally sustainable synthetic processes, including the implementation of microreactor technologies and oxidative coupling reactions.

The compound's role in chemical biology research has been particularly significant in the development of scalable thiol reactivity profiling methodologies. These techniques enable the systematic evaluation of cysteine-reactive compounds across large chemical libraries, facilitating the discovery of novel electrophilic groups with potential therapeutic applications. The identification of azetidinyl oxadiazoles through high-throughput screening approaches has validated these methodological advances and demonstrated their utility for expanding the chemical space of covalent drug discovery.

Pharmaceutical research has recognized the compound's potential as a starting point for developing improved therapeutic agents with enhanced selectivity profiles. The ability to modulate receptor systems through allosteric mechanisms represents a significant advancement in drug design strategies, offering alternatives to competitive inhibition approaches that may be associated with reduced side effect profiles. The compound's contribution to understanding structure-activity relationships in allosteric modulation has provided valuable insights for optimizing related chemical series.

The broader impact of research involving this compound extends to advancing fundamental understanding of heterocyclic chemistry and its applications in addressing complex scientific challenges. The compound serves as a representative example of how modern chemical research integrates synthetic innovation, biological evaluation, and computational analysis to develop solutions for pressing medical and technological needs.

Research Scope and Objectives

Current research objectives surrounding this compound encompass systematic investigation of its chemical reactivity patterns, optimization of synthetic approaches, and comprehensive evaluation of its biological activity profiles. Primary research goals include developing detailed understanding of the compound's mechanism of action as a cysteine-reactive electrophile and elucidating the structural factors that govern its selectivity for specific protein targets. These investigations aim to establish design principles for developing next-generation compounds with improved therapeutic indices and reduced off-target effects.

Synthetic chemistry research focuses on expanding the accessible chemical space surrounding the azetidinyl oxadiazole framework through systematic structural modification and functional group elaboration. Research objectives include developing more efficient synthetic routes that minimize environmental impact while maximizing product yields and purity. The exploration of alternative synthetic methodologies, including catalytic approaches and flow chemistry techniques, represents a significant component of ongoing research efforts aimed at improving the practical utility of these compounds for both research and commercial applications.

Biological research objectives encompass comprehensive characterization of the compound's interactions with cellular targets and evaluation of its potential therapeutic applications across multiple disease areas. Systematic structure-activity relationship studies aim to identify optimal substitution patterns that enhance desired biological activities while minimizing unwanted effects. Research programs are investigating the compound's potential applications in neurological disorders, cancer therapy, and infectious diseases, with particular emphasis on leveraging its unique reactivity profile for targeted therapeutic interventions.

The scope of current research extends to developing advanced analytical methodologies for monitoring the compound's behavior in complex biological systems and understanding its metabolic fate. Proteomics-based approaches are being employed to map the compound's interaction network across the cellular proteome, providing insights into its mechanism of action and potential for therapeutic development. These investigations utilize state-of-the-art mass spectrometry techniques and computational analysis tools to generate comprehensive datasets that inform rational drug design efforts.

Future research directions include expanding the application of azetidinyl oxadiazole chemistry to materials science and chemical biology tool development. The unique electronic and steric properties of this heterocyclic framework offer opportunities for developing novel functional materials with specialized properties. Research objectives encompass exploring the compound's potential as a precursor for advanced materials with applications in electronics, catalysis, and sensing technologies.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUTYBZBQLBFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine and oxadiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Physical Characteristics

  • Molecular Formula : C6H9N3OC_6H_9N_3O
  • Molecular Weight : 139.16 g/mol
  • Appearance : Solid form
  • Solubility : Soluble in organic solvents

Safety Information

The compound is classified as toxic upon ingestion, with appropriate safety measures recommended during handling and usage .

Pharmaceutical Research

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of oxadiazole compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study explored the synthesis of oxadiazole derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Material Science

In material science, compounds like this compound are being evaluated for their potential use in the development of polymers and coatings. The incorporation of heterocycles into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research has shown that incorporating oxadiazole-based compounds into polycarbonate blends improves thermal resistance and mechanical strength. These enhancements make such materials suitable for applications in electronics and automotive industries .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. Its efficacy against certain pests and pathogens can be explored through structure-activity relationship studies.

Case Study: Pesticidal Properties

Preliminary studies have indicated that derivatives of this compound possess insecticidal properties against common agricultural pests. Field trials are necessary to assess their effectiveness and environmental impact .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the combination of the azetidine and oxadiazole rings within a single molecule. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of an azetidine ring and an oxadiazole moiety, which contributes to its potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

This compound is characterized by its five-membered oxadiazole ring containing two nitrogen atoms and three carbon atoms, linked to an azetidine moiety. The presence of these functional groups is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Mycobacterium tuberculosis4 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research has indicated that this compound can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Tumor Growth : In vivo studies have shown a reduction in tumor size in animal models.

The IC50 values for several cancer cell lines are summarized below:

Cell Line IC50 (µM)
Human lung adenocarcinoma (A549)0.75
Breast cancer (MCF7)0.50
Colon cancer (HT29)0.60

These results highlight the potential of this compound as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological outcomes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may affect receptor signaling pathways related to inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the oxadiazole scaffold. For example:

  • Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .
  • Antimicrobial Efficacy : Another research project explored the antimicrobial properties of this compound against multi-drug resistant strains of Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation .

Q & A

Q. What are the common synthetic routes for preparing 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole, and how are intermediates characterized?

Q. How can researchers address low yields or byproduct formation during the synthesis of acetylene-substituted oxadiazole derivatives?

  • Methodological Answer : Low yields in dehydrobromination reactions (e.g., NaNH₂/NH₃(liq.)) may arise from competing oligomerization or incomplete elimination. Strategies include:
  • Temperature optimization : Maintaining temperatures below -60°C to suppress side reactions .

  • Alternative bases : Testing BuLi or t-BuOK in THF, though these may require reflux conditions .

  • Purification : Use of preparative HPLC or column chromatography to isolate target compounds from byproducts (e.g., styryl-oxadiazole mixtures) .

    • Data Contradiction Analysis :
      reports yields of 32–54% for NaNH₂-mediated synthesis, while other methods (e.g., hydrazide cyclization) achieve higher yields (60–75%) . This discrepancy highlights the trade-off between functional group compatibility and efficiency.

Q. What metabolic pathways affect this compound in biological systems, and how are they studied?

  • Methodological Answer : The oxadiazole ring is prone to metabolic cleavage in liver microsomes, forming hydroxylated metabolites or ring-opened products. Researchers use:
  • In vitro models : Rat hepatocytes or human liver microsomes to identify metabolites via LC-MS/MS and NMR .

  • Isotopic labeling : 13C/2H-labeled compounds to trace metabolic pathways .

  • Enzyme inhibition assays : CYP450 inhibitors (e.g., ketoconazole) to pinpoint oxidative pathways .

    • Data Table : Metabolic Stability Findings
Model SystemMajor MetabolitesDetection Method
Rat hepatocytesHydroxylated methyl groupLC-MS/MS
Liver microsomesOxadiazole ring cleavage productsNMR

Q. How can researchers resolve discrepancies in spectral data when characterizing novel oxadiazole derivatives?

  • Methodological Answer : Contradictions between expected and observed spectra (e.g., unexpected doublet splitting in 1H NMR) may indicate:
  • Stereochemical impurities : Use chiral HPLC or NOESY to assess diastereomer formation .
  • Tautomerism : Dynamic NMR studies at variable temperatures to identify equilibrium states .
  • Crystallography : Single-crystal X-ray diffraction to confirm bond angles and ring conformations (e.g., for oxadiazole-acetylene derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.